2-Hydroxy-6-methylisonicotinoyl chloride
Overview
Description
2-Hydroxy-6-methylisonicotinoyl chloride is a chemical compound that contains 17 atoms, including 6 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom . It has 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 17 bonds, with 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) . High-quality images based on quantum chemical computations are available .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. Typically, these properties would include characteristics such as melting point, boiling point, density, and solubility .Scientific Research Applications
Reagent for Homologations of Aldehydes and Ketones
The compound has been utilized as a reagent in the modification of the Passerini reaction, showing potential in the homologation of aldehydes and ketones to α-hydroxycarboxamides. This process, involving N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, is efficient in converting these compounds, even in cases of readily enolized ketones such as acetone and acetophenone, with yields near 90% (Schiess & Seebach, 1983).
Aqueous Two-Phase System Applications
The compound has been studied in the context of aqueous two-phase systems (ATPS), particularly involving ionic liquids. Such systems are relevant in biotechnological applications for the separation and purification of biomolecules. The research focused on phase diagrams and tie-lines for ATPS at specific temperatures, providing insights into the extraction capacity of such systems, especially concerning chloramphenicol (Han et al., 2014).
Photorelease Studies
Research involving photorelease from compounds like 2,5-dimethylphenacyl chloride has contributed to understanding the behavior of related chlorides under light exposure. Studies on 2,5-dimethylphenacyl chloride, a compound structurally related to 2-Hydroxy-6-methylisonicotinoyl chloride, have provided insights into the photorelease mechanisms, which could be relevant for understanding similar behaviors in this compound (Pelliccioli et al., 2001).
Environmental Impact Studies
Studies on the photooxidation of trace organic chemicals in water, including chlorides, have implications for understanding the environmental impact of compounds like this compound. These studies help gauge the reactivity and breakdown of such compounds in aquatic environments (Zepp et al., 1987).
Safety and Hazards
While specific safety data for 2-Hydroxy-6-methylisonicotinoyl chloride is not available, general safety data for similar compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(8)11)3-6(10)9-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCWJAFDQCFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.